2-Hydroxy-5-methoxybenzoyl chloride

Descripción general

Descripción

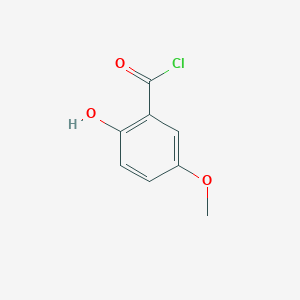

2-Hydroxy-5-methoxybenzoyl chloride is an organic compound with the molecular formula C8H7ClO3 and a molecular weight of 186.59 g/mol . It is a derivative of benzoic acid and is characterized by the presence of a hydroxyl group at the second position and a methoxy group at the fifth position on the benzene ring, along with a benzoyl chloride functional group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Hydroxy-5-methoxybenzoyl chloride involves the reaction of salicylic acid with thionyl chloride in the presence of a catalytic amount of dimethylformamide (DMF). The reaction is typically carried out in dichloromethane (DCM) as a solvent and is stirred overnight at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of thionyl chloride and DMF remains consistent, with adjustments made to reaction times and conditions to optimize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

2-Hydroxy-5-methoxybenzoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The benzoyl chloride group can be substituted by nucleophiles such as amines and alcohols to form amides and esters, respectively.

Hydrolysis: The compound can hydrolyze in the presence of water to form 2-Hydroxy-5-methoxybenzoic acid.

Esterification: Reaction with alcohols in the presence of a base can lead to the formation of esters.

Common Reagents and Conditions

Thionyl Chloride: Used in the synthesis of the compound.

DMF: Acts as a catalyst in the synthesis.

Nucleophiles: Such as amines and alcohols for substitution reactions.

Major Products Formed

Amides: Formed from the reaction with amines.

Esters: Formed from the reaction with alcohols.

2-Hydroxy-5-methoxybenzoic Acid: Formed from hydrolysis.

Aplicaciones Científicas De Investigación

Organic Synthesis

Reagent for Acylation Reactions

2-Hydroxy-5-methoxybenzoyl chloride serves as an acylating agent in the synthesis of esters and amides. Its reactivity allows it to introduce the 2-hydroxy-5-methoxybenzoyl group into various substrates, facilitating the development of more complex organic molecules. This property is particularly useful in synthesizing derivatives of salicylic acid and other aromatic compounds.

Synthesis of Bioactive Compounds

The compound is utilized in the synthesis of various bioactive molecules, including pharmaceuticals and agrochemicals. For instance, it has been employed to create derivatives that exhibit anti-inflammatory and analgesic properties, similar to those found in salicylic acid derivatives. This application is significant in drug development, particularly for conditions like arthritis and other inflammatory disorders.

Pharmaceutical Applications

Development of Anticancer Agents

Research indicates that derivatives synthesized from this compound show potential anticancer activity. Studies have demonstrated that certain modifications of this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Such findings highlight its importance in medicinal chemistry and cancer research.

Drug Delivery Systems

The compound's ability to form stable complexes with drugs has made it a candidate for use in drug delivery systems. By modifying drug molecules with this compound, researchers can enhance solubility and bioavailability, leading to improved therapeutic efficacy.

Analytical Chemistry

Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry

this compound has been used as a matrix in MALDI mass spectrometry for the analysis of biomolecules. Its properties facilitate the ionization of large biomolecules without significant fragmentation, allowing for accurate mass determination. This application is crucial for proteomics and metabolomics studies where precise molecular weight measurements are necessary.

Chromatographic Applications

The compound is also relevant in high-performance liquid chromatography (HPLC) as a standard or internal reference due to its stability and well-defined chemical properties. Its use ensures accurate quantification of other compounds in complex mixtures, making it valuable in pharmaceutical analysis and quality control.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Anticancer Activity | Investigated the synthesis of derivatives from this compound | Some derivatives exhibited significant cytotoxicity against breast cancer cell lines |

| Drug Delivery Research | Explored the modification of insulin with this compound | Enhanced solubility and absorption rates were observed in animal models |

| MALDI-MS Application | Used as a matrix for analyzing glycoproteins | Improved ionization efficiency leading to better detection limits |

Mecanismo De Acción

The mechanism of action of 2-Hydroxy-5-methoxybenzoyl chloride involves its reactivity as an acyl chloride. The compound readily reacts with nucleophiles, leading to the formation of amides, esters, and other derivatives. The hydroxyl and methoxy groups on the benzene ring can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.

Comparación Con Compuestos Similares

Similar Compounds

2-Hydroxy-5-methoxybenzoic Acid: Similar structure but lacks the benzoyl chloride group.

2,5-Dimethoxybenzoyl Chloride: Similar but has an additional methoxy group at the second position.

Salicylic Acid Derivatives: Compounds with similar hydroxyl and carboxyl groups but different substituents.

Uniqueness

2-Hydroxy-5-methoxybenzoyl chloride is unique due to the presence of both hydroxyl and methoxy groups on the benzene ring, along with the reactive benzoyl chloride group. This combination of functional groups makes it a versatile intermediate in organic synthesis, capable of undergoing a variety of chemical reactions to form diverse products .

Actividad Biológica

2-Hydroxy-5-methoxybenzoyl chloride is an organic compound that has garnered attention due to its potential biological activities. This compound, characterized by its benzoyl chloride functional group, exhibits various interactions with biological molecules, leading to significant pharmacological implications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a hydroxyl group (-OH) and a methoxy group (-OCH₃) attached to the benzene ring, contributing to its reactivity and interaction with biomolecules.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and engage in π-π interactions with various proteins and enzymes. These interactions can modulate enzyme activity and influence cellular processes such as apoptosis, inflammation, and cell signaling pathways.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Escherichia coli | 15 | 50 |

| Staphylococcus aureus | 20 | 50 |

| Candida albicans | 18 | 50 |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies using lipopolysaccharide (LPS)-stimulated macrophages showed that treatment with this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Case Study:

In a study involving murine models of inflammation, administration of this compound resulted in decreased paw edema and reduced levels of inflammatory markers in serum. The compound was administered at doses ranging from 10 to 100 mg/kg.

Anticancer Activity

Emerging research indicates that this compound possesses anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound activates caspase pathways leading to programmed cell death.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| A549 | 30 |

Research Findings

Several studies have explored the biological activities of this compound:

- Synthesis and Evaluation : A study synthesized derivatives of this compound and evaluated their biological activities, confirming its potential as an antimicrobial agent .

- Mechanistic Insights : Research focused on elucidating the molecular mechanisms underlying its anti-inflammatory effects, revealing inhibition of NF-kB signaling pathways .

- Anticancer Studies : Investigations into the anticancer effects highlighted its role in modulating apoptotic signaling pathways in cancer cells .

Propiedades

IUPAC Name |

2-hydroxy-5-methoxybenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c1-12-5-2-3-7(10)6(4-5)8(9)11/h2-4,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUVDOKVGVSGBBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)O)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.